6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound. This is followed by oxidative aromatization to form the chromene structure .
The methoxybenzoate group is then introduced via esterification, where the benzo[c]chromene intermediate is reacted with 3-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its chromene core can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target, but it often involves the compound’s ability to form stable complexes with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 6-oxo-6H-benzo[c]chromen-3-yl acetate: Similar in structure but with an isopropyl ester group instead of a methoxybenzoate group.
Ethyl 6-oxo-6H-benzo[c]chromen-3-yl acetate: Another similar compound with an ethyl ester group.
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is unique due to the presence of the methoxybenzoate group, which can influence its reactivity and interactions with biological targets. This structural variation can lead to differences in its pharmacological and material properties compared to other similar compounds.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRDFFFYCMIRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.